2-AMINOHEPTANE

Catalog No.
S546043
CAS No.
123-82-0
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-AMINOHEPTANE

CAS Number

123-82-0

Product Name

2-AMINOHEPTANE

IUPAC Name

heptan-2-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3

InChI Key

VSRBKQFNFZQRBM-UHFFFAOYSA-N

SMILES

CCCCCC(C)N

Solubility

Soluble in DMSO

Synonyms

1-methylhexylamine, 2-heptylamine, heptedrine, tuamine, tuamine hydrochloride, tuamine sulfate, tuamine sulfate (2:1), tuaminoheptane, tuaminoheptane sulfate

Canonical SMILES

CCCCCC(C)N

Description

The exact mass of the compound Tuaminoheptane is 115.1361 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27160. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. It belongs to the ontological category of alkylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Doping Control

    Due to its stimulant properties, tuaminoheptane is a prohibited substance by the World Anti-Doping Agency (WADA) . Research efforts focus on developing reliable methods for detecting tuaminoheptane in urine samples of athletes. These methods involve extraction and analysis techniques like gas chromatography-mass spectrometry (GC-MS) to confirm the presence and concentration of the substance .

  • Pharmacological Research

2-Aminoheptane, also known as tuaminoheptane, is an organic compound with the molecular formula C₇H₁₇N. It is classified as an alkylamine and has a molar mass of approximately 115.22 g/mol. The compound comprises a seven-carbon chain with an amino group (-NH₂) attached to the second carbon atom. This structural configuration distinguishes it from other amines, particularly those containing aromatic rings such as phenethylamines, which are common in many sympathomimetic agents.

Tuaminoheptane acts as a decongestant by causing vasoconstriction, the narrowing of blood vessels in the nasal passages. This reduces blood flow and tissue swelling, relieving congestion []. Its stimulant effects likely stem from its ability to increase norepinephrine levels in the central nervous system [].

Tuaminoheptane has been withdrawn from use due to several safety concerns. It can cause significant irritation to the nasal passages and skin, potentially leading to contact dermatitis []. Additionally, studies suggest potential for addiction and dependence, particularly at high doses [].

Typical of primary amines:

  • Alkylation: The amino group can react with alkyl halides to form secondary or tertiary amines.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Nitration and Sulfonation: Although less common, 2-aminoheptane can participate in electrophilic aromatic substitution reactions if modified to contain an aromatic ring.
  • Kinetic Resolution: Enzymatic methods have been explored for the kinetic resolution of 2-aminoheptane, allowing for the selective formation of one enantiomer over the other .

The biological activity of 2-aminoheptane is primarily linked to its role as a sympathomimetic agent. It stimulates the sympathetic nervous system by increasing norepinephrine levels, which can lead to effects such as increased heart rate and blood pressure. Its decongestant properties arise from vasoconstriction in nasal passages, although its effectiveness has been questioned by health authorities.

Moreover, 2-aminoheptane has been reported to cause skin irritation and allergic reactions in some individuals, limiting its therapeutic applications .

Several synthesis methods for 2-aminoheptane have been documented:

  • Reductive Amination: This method involves the reaction of heptanal with ammonia or an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
  • Hydrolysis of N-Alkylated Amines: N-Alkylated derivatives can be hydrolyzed under acidic or basic conditions to yield 2-aminoheptane.
  • Enzymatic Synthesis: Biocatalysts such as transaminases have been employed for the asymmetric synthesis of 2-aminoheptane from ketones or aldehydes .

2-Aminoheptane has several applications:

  • Pharmaceuticals: Historically used as a nasal decongestant and stimulant.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis for various pharmaceuticals and agrochemicals.
  • Research: Utilized in studies examining the effects of sympathomimetics on biological systems.

Despite its potential applications, regulatory scrutiny has limited its use in many regions due to safety concerns .

Interaction studies involving 2-aminoheptane have focused on its pharmacological effects and potential interactions with other substances:

  • Norepinephrine Release: Studies indicate that 2-aminoheptane enhances norepinephrine release, which may interact synergistically with other stimulants.
  • Skin Irritation Studies: Research has shown that contact with 2-aminoheptane can lead to dermatitis due to its irritative properties .

These interactions highlight both therapeutic potential and safety concerns associated with the compound.

Several compounds share structural similarities with 2-aminoheptane, particularly within the class of aliphatic amines. Here are some notable comparisons:

Compound NameStructure TypeKey Properties
1-AminopentaneAliphatic AmineShorter chain, less potent sympathomimetic effects
3-AminobutaneAliphatic AmineSimilar structure but different position of amino group
PhenethylamineAromatic AmineContains an aromatic ring; stronger stimulant effects
4-Methyl-2-pentanamineAliphatic AmineMethyl group alters potency and pharmacological profile

Uniqueness of 2-Aminoheptane: The unique seven-carbon chain structure combined with the amino group gives 2-aminoheptane distinct pharmacological properties compared to shorter-chain amines and those containing aromatic structures. Its specific action on norepinephrine reuptake sets it apart from many other compounds within this class.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

115.136099547 g/mol

Monoisotopic Mass

115.136099547 g/mol

Boiling Point

142.0 °C

Heavy Atom Count

8

LogP

2.4 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z0420GYD84

Related CAS

3595-14-0 (sulfate)
6159-35-9 (hydrochloride)
6411-75-2 (sulfate (2:1))

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AA - Sympathomimetics, plain
R01AA11 - Tuaminoheptane
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AB - Sympathomimetics, combinations excl. corticosteroids
R01AB08 - Tuaminoheptane

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

123-82-0

Wikipedia

Tuaminoheptane

Use Classification

Pharmaceuticals

General Manufacturing Information

2-Heptanamine: ACTIVE

Dates

Modify: 2023-08-15

Vibrational spectroscopic investigation and conformational analysis of 1-heptylamine: a comparative density functional study

Mahir Tursun, Gürkan Keşan, Cemal Parlak, Mustafa Senyel
PMID: 23823586   DOI: 10.1016/j.saa.2013.05.097

Abstract

FT-IR and Raman spectra of 1-heptylamine (1-ha) have been recorded in the region of 4000-10 cm(-1) and 4000-50 cm(-1), respectively. The conformational analysis, optimized geometric parameters, normal mode frequencies and corresponding vibrational assignments of 1-ha (C7H17N) have been examined by means of the Becke-3-Lee-Yang-Parr (B3LYP) density functional theory (DFT) method together with the 6-31++G(d,p) basis set. Furthermore, reliable vibrational assignments have been made on the basis of potential energy distribution (PED) and the thermodynamics functions, highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) of 1-ha have been predicted. Calculations have been carried out with the possible ten conformational isomers (TT, TG, GT, GT1, GG1, GG2, GG3, GG4, GG5, GG6; T and G denote trans and gauge) of 1-ha, both in gas phase and in solution. Solvent effects have theoretically been investigated using benzene and methanol. All results indicate that the B3LYP method provides satisfactory evidence for the prediction of vibrational frequencies and the TT isomer is the most stable form of 1-ha.


Controlling cell growth on titanium by surface functionalization of heptylamine using a novel combined plasma polymerization mode

Jing H Zhao, Wojtek P Michalski, Catherine Williams, Li Li, Hong-Sheng Xu, Peter R Lamb, Scott Jones, Yan M Zhou, Xiujuan J Dai
PMID: 21370442   DOI: 10.1002/jbm.a.33035

Abstract

A novel bio-interface, produced by a combined plasma polymerization mode on a titanium (Ti) surface, was shown to enhance osteoblast growth and reduce fibroblast cell growth. This new method can securely attach a tailored interface to difficult materials such as Ti or ceramics. Here a more stable and higher density of NH₂ functional groups is able to withstand sterilization in ethanol. The biocompatibility, in terms of cell attachment and actin cytoskeleton development, was markedly improved in vitro, compared with untreated Ti surfaces and samples treated by other plasma modes. It gave a boosted (approximately six times higher) cellular response of osteoblasts in their initial adhesion stage. These factors should increase the formation of new bone around implants (reducing healing time), promoting osseointegration and thereby increasing implantation success rates.


Absence or near absence of excitant effects from administration of tuamine

E M BOYD, J COPELAND, F H LAPP
PMID: 20996397   DOI: 10.1001/archotol.1946.00680060183005

Abstract




[Study of a vasoconstrictor drug called heptherine]

F LEMAITRE, M AUBRY, L JUSTIN-BESANCON
PMID: 18224882   DOI:

Abstract




Detection in urine of 4-methyl-2-hexaneamine, a doping agent

Laurent Perrenoud, Martial Saugy, Christophe Saudan
PMID: 19800302   DOI: 10.1016/j.jchromb.2009.09.013

Abstract

Stimulants are banned in-competition for all categories of sports by the World Anti-Doping Agency. A simple liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay employing electrospray ionisation in positive mode was developed in that work for the quantification in urine specimens of 4-methyl-2-hexaneamine, a primary amine exhibiting sympathomimetic properties. Following a simple pretreatment procedure, the analyte was separated using a gradient mobile phase on reverse phase C8 column. Selected reaction monitoring m/z 116.2-->57.3 was specific for detection of 4-methyl-2-hexaneamine and the assay exhibited a linear dynamic range of 50-700 ng/mL. The validated method has been successfully applied to analyze the target compound in food supplements as well as in urine specimens. The administered drug (40 mg) was detected at the level of 350 ng/mL in the urine up to 4 days.


[Clinical trials with a 1% heptrine solution]

M AUBRY
PMID: 18208225   DOI:

Abstract




QCM-D and XPS study of protein adsorption on plasma polymers with sulfonate and phosphonate surface groups

Kim S Siow, Leanne Britcher, Sunil Kumar, Hans J Griesser
PMID: 30326361   DOI: 10.1016/j.colsurfb.2018.10.015

Abstract

As some proteins are known to interact with sulfated and phosphated biomolecules such as specific glycosaminoglycans, this study derives from the hypothesis that sulfonate and phosphonate groups on solid polymer surfaces might cause specific interfacial interactions. Such surfaces were prepared by plasma polymerization of heptylamine (HA) and subsequent grafting of sulfonate or phosphonate groups via Michael-type addition of vinylic compounds. Adsorption of the proteins fibrinogen, albumin (HSA) and lysozyme on these functionalised plasma polymer surfaces was studied by XPS and quartz crystal microbalance with dissipation (QCM-D). It was also studied whether pre-adsorption with HSA would lead to a passivated surface against further adsorption of other proteins. XPS confirmed grafting of vinyl sulfonate and vinyl phosphonate onto the amine surface and showed that the proteins adsorbed to saturation at between 1 and 2 h. QCM-D showed rapid and irreversible adsorption of albumin on all three surfaces, while lysozyme could be desorbed with PBS to substantial extents from the sulfonated and phosphonated surfaces but not from the amine surface. Fibrinogen showed rapid initial adsorption followed by slower additional mass gain over hours. Passivation with albumin led to small and largely reversible subsequent adsorption of lysozyme, whereas with fibrinogen partial displacement yielded a mixed layer, regardless of the surface chemistry. Thus, protein adsorption onto these sulfonated and phosphonated surfaces is complex, and not dominated by electrostatic charge effects.


[Study on the general activity of heptherin]

L JUSTIN-BESANCON
PMID: 18114187   DOI:

Abstract




[Clinical study of heptedrine]

F LEMAITRE
PMID: 18114186   DOI:

Abstract




Nasal decongestant exposure in patients with pulmonary arterial hypertension: a pilot study

Swanny Perrin, David Montani, Caroline O'Connell, Sven Günther, Barbara Girerd, Laurent Savale, Christophe Guignabert, Olivier Sitbon, Gerald Simonneau, Marc Humbert, Marie-Camille Chaumais
PMID: 26206880   DOI: 10.1183/13993003.00051-2015

Abstract




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